4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one
Description
4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. Pyridopyrimidines are known for their diverse pharmacological properties, including antitumor, antibacterial, and antiviral activities.
Properties
IUPAC Name |
4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-3-7-16-10(17)6-5-9-11(13-4-2)14-8-15-12(9)16/h5-6,8H,3-4,7H2,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBJUZGSTNBFIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC2=C(N=CN=C21)NCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate can then undergo further reactions to yield the desired pyridopyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups on the pyridopyrimidine ring.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents at various positions on the pyridopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve refluxing in appropriate solvents such as acetic acid or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield unsaturated pyridopyrimidine derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an inhibitor of various tyrosine kinases, making it a promising candidate for antitumor drug development.
Biological Research: It can be used to study the inhibition of enzymes like Src tyrosine kinase, EGFR kinase, and cyclin-dependent kinases, which are important targets in cancer therapy.
Pharmaceutical Industry:
Mechanism of Action
The mechanism of action of 4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one involves the inhibition of specific molecular targets, such as tyrosine kinases. These enzymes catalyze the transfer of phosphate groups from ATP to tyrosine residues in proteins, playing a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt abnormal cell growth and proliferation, making it effective against certain types of cancer .
Comparison with Similar Compounds
Similar Compounds
4,7-Diamino-substituted pyrido[2,3-d]pyrimidines: These compounds also exhibit kinase inhibition and have been studied for their antitumor properties.
2-Amino-substituted pyrido[2,3-d]pyrimidin-7-ones: These derivatives act as inhibitors of various kinases and have shown potential in treating diseases like arthritis and type II diabetes.
Uniqueness
4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other pyridopyrimidine derivatives. Its ethylamino and propyl groups may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and drug development.
Biological Activity
Overview
4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound belonging to the pyridopyrimidine family. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases involved in cancer progression. The following sections provide a detailed examination of its biological activity, including mechanisms of action, research findings, and applications.
Target Proteins : The primary biological targets of this compound are protein kinases, specifically tyrosine kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell growth, differentiation, and survival.
Binding Mechanism : The compound exerts its biological effects by binding to the ATP-binding pocket of target protein kinases. This interaction inhibits the kinase activity, leading to downstream effects on cellular processes such as proliferation and apoptosis induction.
Antitumor Activity
Research indicates that this compound demonstrates significant antitumor properties. It has shown effectiveness against various cancer cell lines by inhibiting key kinases involved in tumor growth.
- Case Study : In vitro studies have demonstrated that this compound effectively inhibits Src and EGFR kinases, which are critical in many cancers. The inhibition leads to decreased cell viability and increased apoptosis in treated cancer cells .
Antibacterial and Antiviral Properties
In addition to its antitumor activity, this compound has been investigated for its antibacterial and antiviral properties. Preliminary studies suggest potential efficacy against certain bacterial strains and viral infections, although more comprehensive research is needed to establish these effects definitively.
Structure-Activity Relationship (SAR)
The biological activity of this compound has been linked to its chemical structure. Variations in substituents at different positions on the pyridopyrimidine ring can significantly influence its potency and selectivity for specific kinases.
| Substituent Position | Effect on Activity | Reference |
|---|---|---|
| 4-Ethylamino | Enhances kinase inhibition | |
| 8-Propyl | Improves solubility | |
| 7(8H)-One | Critical for binding affinity |
In Vivo Studies
Animal model studies have further corroborated the antitumor efficacy of this compound. Administration in models of xenograft tumors resulted in significant tumor regression compared to controls, highlighting its potential as a therapeutic agent .
Applications
- Medicinal Chemistry : Given its inhibitory effects on tyrosine kinases, this compound is a promising candidate for developing new anticancer therapies.
- Pharmaceutical Development : This compound's unique structure allows for modifications that could lead to novel drug candidates with enhanced selectivity and reduced side effects.
- Biological Research : It serves as a valuable tool for investigating kinase signaling pathways and their roles in cancer biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
